3-Ethoxy-1-ethynylcyclobutan-1-ol
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Overview
Description
3-Ethoxy-1-ethynylcyclobutan-1-ol is an organic compound with the molecular formula C8H12O2. It is a cyclobutanol derivative characterized by the presence of an ethoxy group and an ethynyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with 3-ethoxycyclobutanone. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-ethynylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-ethoxycyclobutanone or 3-ethoxycyclobutanone derivatives.
Reduction: Formation of 3-ethoxy-1-ethylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-1-ethynylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-ethynylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-1-methoxycyclobutan-1-ol
- 3-Ethoxy-1-ethylcyclobutan-1-ol
- 3-Benzyloxy-1-ethynylcyclobutan-1-ol
Uniqueness
3-Ethoxy-1-ethynylcyclobutan-1-ol is unique due to the presence of both an ethoxy group and an ethynyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group, in particular, provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethoxy-1-ethynylcyclobutan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(9)5-7(6-8)10-4-2/h1,7,9H,4-6H2,2H3 |
InChI Key |
CIBWQCNRZNEVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)(C#C)O |
Origin of Product |
United States |
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